2-Methoxy-4-nitrophenol
Overview
Description
Scientific Research Applications
2-Methoxy-4-nitrophenol has several applications in scientific research:
Safety and Hazards
2-Methoxy-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that nitrophenols, in general, can interact with various enzymes and proteins in the body .
Mode of Action
It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This complex can then undergo further reactions, potentially leading to changes in the target molecule .
Biochemical Pathways
It’s known that nitrophenols can participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-4-nitrophenol suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . Following administration, the majority of the compound is excreted in urine, with approximately 76-79% recovered within 72 hours . Fecal excretion accounts for approximately 11-12% of the compound . These properties can impact the bioavailability of the compound in the body.
Result of Action
For example, 4-nitrophenol can cause methemoglobinemia, potentially leading to cyanosis, confusion, and unconsciousness .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, occupational exposure to the compound can occur during the production, use, and disposal of products containing this compound . Inhalation or dermal exposure to the compound can lead to various health effects .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-nitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo metabolic transformations, including reduction and conjugation reactions. Enzymes such as nitroreductases and cytochrome P450 are involved in the reduction of the nitro group to an amino group, forming 2-methoxy-4-aminophenol. This compound can also interact with glutathione S-transferases, leading to the formation of conjugates that are more water-soluble and easily excreted from the body .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK and NF-κB pathways, resulting in changes in gene expression. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to and inhibit the activity of enzymes such as nitroreductases and cytochrome P450, leading to the accumulation of reactive intermediates. These intermediates can cause DNA damage and protein modifications, resulting in changes in gene expression and cellular function. Additionally, this compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and DNA damage, leading to long-term changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can cause significant toxicity, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects. Toxicity studies in rodents have shown that high doses of this compound can lead to decreased body weight, organ damage, and increased mortality .
Metabolic Pathways
This compound is involved in various metabolic pathways, including reduction, conjugation, and oxidation reactions. Enzymes such as nitroreductases and cytochrome P450 play a crucial role in its metabolism. The compound can be reduced to 2-methoxy-4-aminophenol, which can further undergo conjugation with glutathione or glucuronic acid. These metabolic transformations increase the water solubility of the compound, facilitating its excretion from the body. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can affect its activity and function, as it can interact with specific biomolecules in these compartments. For example, in the mitochondria, this compound can disrupt mitochondrial function by inhibiting key enzymes involved in energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol) using concentrated nitric acid. The reaction typically involves mixing guaiacol with nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to maximize yield and purity. The product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrophenol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Methoxy-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the methoxy group, making it less soluble in organic solvents.
2-Methoxy-5-nitrophenol: Similar but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: 2-Methoxy-4-nitrophenol is unique due to the presence of both a methoxy and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-methoxy-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVFLOBTPURLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062935 | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3251-56-7 | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3251-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-methoxy-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ITO2N6UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methoxy-4-nitrophenol interesting for non-linear optical (NLO) applications?
A1: this compound can be utilized to create co-crystals with pyridine derivatives, which have shown promising NLO properties [, ]. These co-crystals often exhibit a non-centrosymmetric structure, a crucial requirement for second harmonic generation (SHG) – a key phenomenon in NLO applications []. The combination of ionic and hydrogen bonding interactions between the phenol and pyridine molecules contributes to this desirable structural arrangement [, ].
Q2: How does the structure of this compound influence its ability to form these NLO co-crystals?
A2: The presence of both the hydroxyl group and the nitro group in this compound is critical. The hydroxyl group can act as a hydrogen bond donor, while the nitro group can participate in both hydrogen bonding and ionic interactions [, ]. This versatility in intermolecular interactions allows for the formation of stable co-crystals with specific pyridine derivatives, where the arrangement of molecules within the crystal lattice leads to the desired non-centrosymmetric structure [, ].
Q3: Has the SHG efficiency of these this compound-based co-crystals been compared to other known NLO materials?
A3: Yes, research has shown that the SHG efficiencies of some this compound-based co-crystals are comparable to or even surpass that of benchmark materials. For instance, certain diammoniocyclohexane derivatives paired with this compound exhibit SHG efficiencies on par with 3-methyl-4-nitropyridine-1-oxide (POM), a well-known NLO material [].
Q4: Beyond NLO applications, is this compound studied for its antioxidant potential?
A4: Yes, this compound, alongside its derivatives, has been investigated for its potential antioxidant activity using both experimental and computational methods [, , ]. Studies have examined its radical scavenging capabilities via hydrogen atom transfer (HAT) mechanisms [, ].
Q5: Can you elaborate on the findings related to the antioxidant activity of this compound and its derivatives?
A5: While eugenol (4-Allyl-2-methoxyphenol), a related compound, and its derivative 5-allyl-3-nitrobenzene-1,2-diol displayed notable antioxidant capacities in DPPH and ORAC assays [], computational studies using Density Functional Theory (DFT) suggest that this compound itself might also possess radical scavenging abilities, albeit potentially masked in experimental settings due to the chemoselectivity of the DPPH assay [].
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